molecular formula C10H21N3O B13326169 N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide

N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide

Cat. No.: B13326169
M. Wt: 199.29 g/mol
InChI Key: HWGUBKYTCRBGBP-UHFFFAOYSA-N
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Description

N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is an acetamide derivative featuring a tetrahydropyrimidine moiety linked via a butyl chain. Its structure combines a pyrimidine ring (partially saturated) with an acetamide group, which is common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves alkylation or condensation reactions, as seen in analogous compounds .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N-[4-(1,3-diazinan-1-yl)butyl]acetamide

InChI

InChI=1S/C10H21N3O/c1-10(14)12-6-2-3-7-13-8-4-5-11-9-13/h11H,2-9H2,1H3,(H,12,14)

InChI Key

HWGUBKYTCRBGBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCN1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide typically involves the reaction of tetrahydropyrimidine derivatives with butylamine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide , we compare it with four structurally related acetamide derivatives (Table 1) and discuss key distinctions:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula (M+1) Key Substituents Molecular Weight Pharmacokinetic Relevance Source
This compound (Target) Not reported Tetrahydropyrimidine, butyl linker ~253 (estimated) Potential CNS penetration N/A
N-(3-CYANO-4-(6-METHYL-3,4-DIHYDROQUINOLIN-1(2H)-YL)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-... C29H30N5O3 Quinoline, tetrahydrofuran, cyano 524 Kinase inhibition Patent (2019)
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide C13H21N3O2 Pyrimidine, dimethylacetamide ~263 (estimated) Metabolic stability Patent (2017)
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides C7H9N3O2S Pyrimidinyl thioether, methyl ~215 (estimated) Antimicrobial activity Journal (2019)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide C39H49N3O5 Stereoisomeric, diphenylhexan backbone ~640 (estimated) Protease inhibition Pharmacopeia

Structural Differences

  • Backbone Complexity: The target compound’s tetrahydropyrimidine-butyl-acetamide scaffold is simpler than the quinoline-based analogs in , which include fused aromatic systems and polar tetrahydrofuran-oxy groups .

Physicochemical Properties

  • Molecular Weight: The target (~253 g/mol) is smaller than the quinoline derivatives (524–602 g/mol), suggesting better bioavailability .
  • Polarity : The tetrahydropyrimidine ring introduces moderate polarity, comparable to the pyrimidinyl thioacetamides in , but lower than the hydroxylated analogs in .

Pharmacological Implications

  • Target Engagement: The tetrahydropyrimidine moiety may interact with purine-binding enzymes (e.g., kinases), similar to the pyrimidinyl-thioether compounds in . However, the lack of a thioether or quinoline system differentiates its binding profile.
  • Metabolic Stability : The butyl linker and absence of labile groups (e.g., esters in ) suggest moderate metabolic stability compared to N,N-dimethylacetamide derivatives .

Biological Activity

N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is an organic compound with a unique structure that includes a tetrahydropyrimidine moiety linked to a butyl chain and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications.

  • Molecular Formula : C₁₀H₂₁N₃O
  • Molecular Weight : Approximately 199.29 g/mol
  • CAS Number : 85681-29-4

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Multicomponent Reactions : These reactions facilitate the formation of complex molecules from multiple reactants in a single step.
  • Alkylation Techniques : Utilizing alkylating agents to introduce the butyl group to the tetrahydropyrimidine core.

Biological Activity

Research indicates that this compound may exhibit several biological activities, which are summarized in the following table:

Activity Mechanism/Target References
Antimicrobial Inhibition of bacterial growth
Anticancer Potential Induction of apoptosis in cancer cells
Protein Tyrosine Phosphatase Inhibition Modulation of signaling pathways

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that compounds similar to this compound showed significant antimicrobial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell walls and inhibition of metabolic pathways essential for survival.
  • Anticancer Properties : In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The apoptosis was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in the regulation of programmed cell death .
  • Inhibition of Protein Tyrosine Phosphatase (PTP) : Research highlighted the compound's ability to inhibit PTP, which plays a critical role in various cellular processes including proliferation and differentiation. Docking studies indicated favorable interactions between the compound and the active site of PTP, suggesting its potential as a lead molecule for diabetes treatment .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound Name Biological Activity Unique Features
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamideAntimicrobialContains additional amino and keto groups
N-(6-Amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamideAnticancerFeatures methyl substitution
N-(6-Amino-1-butyl-3-fluorophenyl)-2-chloro-N-isobutyl-acetamidePotential anticancerContains fluorophenyl moiety

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